5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidine ring linked to a trifluoromethyl-substituted pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrimidine core, followed by the introduction of the methoxy group and the piperidine ring. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.
Scientific Research Applications
5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring can interact with various receptors, while the pyrimidine core may inhibit specific enzymes or signaling pathways. These interactions result in the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-(trifluoromethyl)pyridine: Similar in structure but lacks the piperidine and pyrimidine components.
4-(trifluoromethyl)piperidine: Contains the piperidine and trifluoromethyl groups but lacks the pyrimidine core.
5-methoxy-2-pyrimidinol: Similar pyrimidine core with a methoxy group but lacks the piperidine and trifluoromethyl components.
Uniqueness
5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperidine ring and pyrimidine core contribute to its potential biological activities.
Properties
IUPAC Name |
5-methoxy-2-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-24-13-9-21-15(22-10-13)25-12-4-6-23(7-5-12)11-2-3-14(20-8-11)16(17,18)19/h2-3,8-10,12H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBUUQLUGXRZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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